

# A Comparative Guide to Amine-Functionalized Adsorbents for CO<sub>2</sub> Capture

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

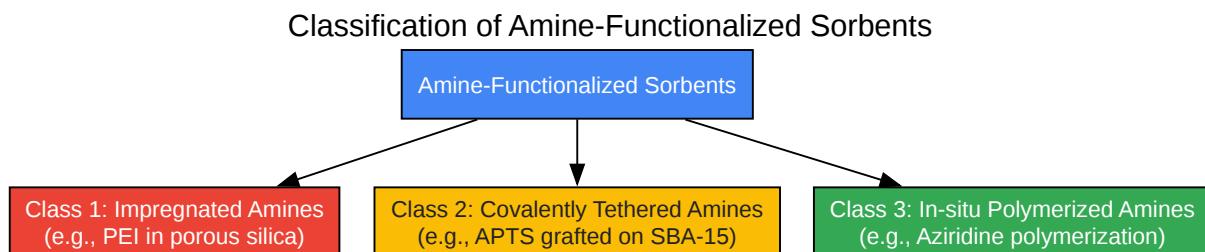
Compound Name: )Amine

Cat. No.: B215040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The critical need to mitigate rising atmospheric CO<sub>2</sub> levels has spurred significant research into carbon capture technologies. Among the most promising approaches is the use of solid amine-functionalized adsorbents. These materials offer a potentially less energy-intensive alternative to traditional liquid amine scrubbing processes.<sup>[1][2][3]</sup> This guide provides an objective comparison of the performance of various amine-functionalized adsorbents, supported by experimental data and detailed methodologies, to aid researchers in selecting and evaluating materials for their specific applications.


## Performance Comparison of Amine-Functionalized Adsorbents

The efficacy of an amine-functionalized adsorbent is determined by several key performance indicators, including its CO<sub>2</sub> adsorption capacity, selectivity, adsorption/desorption kinetics, and stability over multiple regeneration cycles. A summary of these quantitative performance metrics for various adsorbents is presented in the tables below. The data has been compiled from a range of studies to provide a broad overview of the field.

Solid-supported amine adsorbents are typically categorized into three main classes based on the method of amine incorporation:

- Class 1: Amines are physically impregnated onto a porous support.

- Class 2: Amines are covalently tethered to the support through silane linkages.
- Class 3: Amines are polymerized in-situ on the solid material.



[Click to download full resolution via product page](#)

Caption: Classification of amine-functionalized solid sorbents.

## Adsorption Capacity

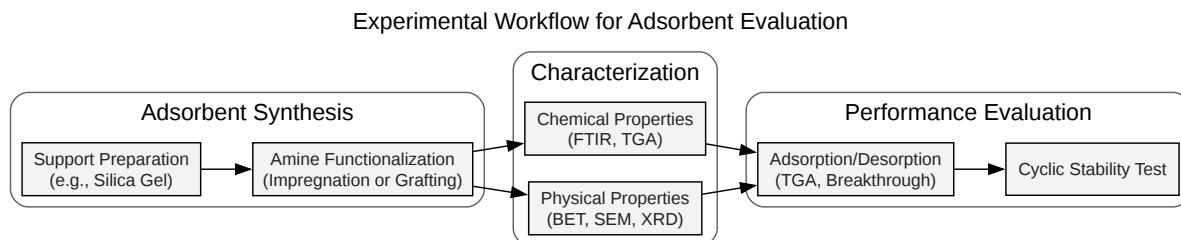
The CO<sub>2</sub> adsorption capacity is a primary metric for evaluating the performance of an adsorbent. It is typically measured in millimoles of CO<sub>2</sub> adsorbed per gram of adsorbent (mmol/g).

| Adsorbent Material         | Amine Type                    | Amine Loading (wt%) | Adsorption Temperature (°C) | CO2 Concentration | Adsorption Capacity (mmol/g) | Reference(s) |
|----------------------------|-------------------------------|---------------------|-----------------------------|-------------------|------------------------------|--------------|
| PEI/Silica Xerogel         | Polyethyleneimine (PEI)       | 50                  | -                           | -                 | 1.94                         | [4]          |
| PEI-impregnated Silica Gel | Polyethyleneimine (PEI)       | -                   | 30                          | Pure CO2          | 2.33 (10.26 g/100g )         | [5]          |
| BPEI/800-Silica            | Branched PEI (800 Da)         | -                   | -                           | -                 | 4.59 (202 mg/g)              | [6]          |
| FS-10%MEA-10%PEI           | MEA and PEI                   | 20                  | 25                          | Simulated Biogas  | 1.47 (64.68 mg/g)            | [7]          |
| PEI-Silica                 | Polyethyleneimine (PEI)       | 40                  | Ambient                     | Ambient Air       | 1.66 (7.3 wt%)               | [8]          |
| TEPA-based MCM-41          | Tetraethylpentamamine (TEPA)  | -                   | -                           | -                 | -                            | [9]          |
| APTS-SBA-15                | 3-Aminopropyltrimethoxysilane | -                   | 40                          | -                 | -                            | [10]         |

## Adsorption and Desorption Kinetics

The rates of CO2 adsorption and desorption are crucial for the design of efficient cyclic processes. Fast kinetics allow for shorter cycle times and smaller reactor volumes.

| Adsorbent Material | Kinetic Model             | Activation Energy (Ea) for Desorption (kJ/mol) | Key Findings                                                                               | Reference(s) |
|--------------------|---------------------------|------------------------------------------------|--------------------------------------------------------------------------------------------|--------------|
| 0.37EB-PEI         | Modified Langmuir         | -                                              | The model provided a satisfactory representation of adsorption-dominant experimental data. | [11]         |
| MCM-41-TEPA        | Avrami's fractional-order | 57.15 (Chemical), 15.86 (Physical)             | A new method was used to distinguish between physical and chemical desorption.             | [9]          |


## Stability and Regenerability

The long-term stability and the ability to be regenerated with minimal loss in adsorption capacity are critical for the economic viability of any adsorbent.

| Adsorbent Material | Regeneration Conditions | Number of Cycles | Capacity Loss | Key Findings | Reference(s) | | --- | --- | --- | --- | --- | --- | | PEI functionalized silica xerogels | Temperature swing (50–120 °C) | 5 | Minimal | Exhibited high CO<sub>2</sub> adsorption capacity even after 5 cycles. | [4] | | LPEI-Silica | Sorption-desorption cycling | - | More stable than BPEIs | Linear PEIs were more stable than branched PEIs during cycling. | [6] | | APTS-SBA-15 | Heating above 120 °C | - | Stable up to 250 °C | The sorbent is thermally stable up to 250 °C. | [10][12] | | FS-15%PEI-5%MEA | Mild conditions | - | No obvious loss | Could be regenerated without significant loss of activity. | [7] |

## Experimental Protocols

Standardized experimental protocols are essential for the accurate evaluation and comparison of adsorbent performance. Below are detailed methodologies for key experiments.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Review on CO<sub>2</sub> Capture Using Amine-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. The influence of polyethyleneimine type and molecular weight on the CO<sub>2</sub> capture performance of PEI-nano silica adsorbents [ideas.repec.org]
- 7. Enhanced Adsorption of Carbon Dioxide from Simulated Biogas on PEI/MEA-Functionalized Silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermal and Chemical Stability of Regenerable Solid Amine Sorbent for CO2 Capture | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Guide to Amine-Functionalized Adsorbents for CO2 Capture]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b215040#evaluating-the-performance-of-amine-functionalized-adsorbents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)